N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a chlorophenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of appropriate precursors.
Coupling Reaction: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where the furan derivative reacts with 4-chlorophenol in the presence of a base.
Final Coupling: The final product is obtained by coupling the acetylated thiazole derivative with the furan derivative under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thiazole ring is known to interact with various biological targets, potentially disrupting cellular processes. The chlorophenoxy group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide: can be compared with other thiazole derivatives:
N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar thiazole structure but different functional groups, leading to varied biological activities.
N-acetyl-N-(1,3-thiazol-2-yl)acetamide: Shares the thiazole ring but lacks the furan and chlorophenoxy groups, resulting in different chemical properties.
3-(2-methyl-1,3-thiazol-4-yl)pyridine: Contains a thiazole ring but with a pyridine moiety, which alters its reactivity and applications.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-10-16(11(2)22)26-18(20-10)21-17(23)15-8-7-14(25-15)9-24-13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBGUQKLFIKUAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.